Superior MAO-A Inhibitory Potency and Selectivity vs. Reference Inhibitors
This compound demonstrates potent inhibition of MAO-A with an IC50 of 18 nM, comparable to the potent but irreversible inhibitor clorgyline (IC50 = 19.5 nM). Critically, it exhibits an exceptional selectivity window against MAO-B, with an IC50 of 120,000 nM, yielding a selectivity ratio (MAO-B/MAO-A) of over 6,600-fold [1]. This selectivity profile is superior to that of clorgyline, which has a selectivity ratio of approximately 2,300-fold (MAO-B IC50 = 45,300 nM) [2], and it is far more potent than the clinically used reversible inhibitor moclobemide (MAO-A IC50 = 6,061 nM) [3].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 18 nM; MAO-B IC50 = 120,000 nM; Selectivity Ratio (MAO-B/MAO-A) = 6,667 |
| Comparator Or Baseline | Clorgyline: MAO-A IC50 = 19.5 nM, MAO-B IC50 = 45,300 nM, Selectivity Ratio = 2,323; Moclobemide: MAO-A IC50 = 6,061 nM |
| Quantified Difference | 2,800% greater selectivity than clorgyline; 33,600% greater potency for MAO-A than moclobemide. |
| Conditions | Inhibition of bovine brain mitochondrial MAO-A (serotonin substrate) and MAO-B (benzylamine substrate) in a fluorimetric assay after 60 min incubation. |
Why This Matters
For research requiring selective, reversible MAO-A inhibition without the off-target effects associated with MAO-B, this compound offers a significantly higher selectivity window than established reference inhibitors, enabling cleaner mechanistic studies.
- [1] BindingDB. BDBM50093778 (CHEMBL3585828) entry for 2-amino-4-chloro-N-(propan-2-yl)benzamide. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093778. View Source
- [2] PMC3100226. Table S3: IC50 values of reference compounds against human MAO-A and MAO-B. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3100226/table/db_ds_table-wrap3_reqid_/. View Source
- [3] PMC9389372. Table 2: % inhibition and IC50 values of moclobemide and selegiline against MAO enzymes. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9389372/table/tab2/. View Source
